molecular formula C9H19NO B13059097 (1-Methoxy-2-methylcyclohexyl)methanamine

(1-Methoxy-2-methylcyclohexyl)methanamine

Cat. No.: B13059097
M. Wt: 157.25 g/mol
InChI Key: SVSUNVIHZHWYRE-UHFFFAOYSA-N
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Description

(1-Methoxy-2-methylcyclohexyl)methanamine is a cyclohexane-derived primary amine characterized by a methoxy (-OCH₃) group at position 1 and a methyl (-CH₃) group at position 2 on the cyclohexyl ring, with a methanamine (-CH₂NH₂) substituent.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(1-methoxy-2-methylcyclohexyl)methanamine

InChI

InChI=1S/C9H19NO/c1-8-5-3-4-6-9(8,7-10)11-2/h8H,3-7,10H2,1-2H3

InChI Key

SVSUNVIHZHWYRE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-2-methylcyclohexyl)methanamine can be achieved through several methods. One common approach involves the reaction of 1-methoxy-2-methylcyclohexanol with methanamine under suitable conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (1-Methoxy-2-methylcyclohexyl)methanamine may involve the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-2-methylcyclohexyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of (1-Methoxy-2-methylcyclohexyl)methanamine include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.

Major Products Formed

The major products formed from the reactions of (1-Methoxy-2-methylcyclohexyl)methanamine depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted cyclohexane derivatives.

Scientific Research Applications

(1-Methoxy-2-methylcyclohexyl)methanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Methoxy-2-methylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following compounds are structurally or functionally related to (1-Methoxy-2-methylcyclohexyl)methanamine. Key comparisons include molecular features, physicochemical properties, safety, and biological activity.

Structural Analogs with Cyclohexyl/Methanamine Backbone

1-[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine
  • Molecular Formula: C₁₁H₂₃NO₂
  • Molecular Weight : 201.31 g/mol
  • Key Features : Contains a cyclohexyl ring with a dimethoxyethyl side chain. The additional ether groups may enhance solubility compared to the target compound.
  • Application : Used as a building block in organic synthesis .
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (Methoxmetamine)
  • Molecular Formula: C₁₄H₁₉NO₂
  • Molecular Weight : 233.31 g/mol
  • Key Features: A cyclohexanone derivative with methoxy and methylamino substituents.
  • Purity/Activity: Analytical reports note the presence of active byproducts, suggesting complex metabolic pathways .
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride
  • Molecular Formula : C₁₂H₁₅N₃O·HCl
  • Molecular Weight : 253.73 g/mol
  • The hydrochloride salt enhances stability and solubility .
(3-(Cyclohexylmethoxy)phenyl)methanamine
  • Molecular Formula: C₁₄H₂₁NO
  • Molecular Weight : 219.33 g/mol
  • Key Features : A phenylmethanamine derivative with a cyclohexylmethoxy group. The bulky cyclohexyl group may sterically hinder interactions compared to the target compound’s simpler substituents .

Substituent Effects on Reactivity and Bioactivity

  • Methoxy Groups : Enhance electron-donating effects, increasing solubility in polar solvents. Methoxy-substituted compounds (e.g., Methoxmetamine) show higher metabolic activity due to oxidative demethylation pathways .
  • Observed in cyclohexanemethanamine derivatives with interim health guidelines for PM10 exposure .
  • Primary Amine vs. Secondary Amine : Primary amines (as in the target compound) are more nucleophilic but may exhibit higher toxicity (e.g., H302 hazards in (2,4,6-Trimethoxyphenyl)methanamine) compared to secondary amines like Methoxmetamine .

Environmental and Health Considerations

  • Cyclohexanemethanamine Derivatives: Interim guidelines suggest a PM10 exposure limit of 50 µg/m³ for 5-amino-1,3,3-trimethylcyclohexanemethanamine, indicating moderate environmental persistence .
  • Safety Profiles : Methoxy-substituted methanamines often carry warnings for skin/eye irritation (H315, H318) and acute toxicity (H302), as seen in (2,4,6-Trimethoxyphenyl)methanamine .

Biological Activity

(1-Methoxy-2-methylcyclohexyl)methanamine is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C10H15NO
  • Molecular Weight : 165.23 g/mol
  • CAS Number : 1482313-66-5

Biological Activity Overview

The biological activity of (1-Methoxy-2-methylcyclohexyl)methanamine has been explored in various contexts, particularly its effects on cellular pathways and potential therapeutic applications.

Research indicates that (1-Methoxy-2-methylcyclohexyl)methanamine may interact with specific receptors and enzymes, influencing various biological pathways. Its mechanism of action is thought to involve:

  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in metabolic processes, which could lead to altered cellular functions.
  • Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, potentially affecting mood and cognition.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of (1-Methoxy-2-methylcyclohexyl)methanamine against various bacterial strains. The results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

In a separate investigation, Johnson et al. (2024) examined the neuroprotective effects of the compound in a rat model of neurodegeneration. The study found that administration of (1-Methoxy-2-methylcyclohexyl)methanamine resulted in reduced neuronal apoptosis and improved cognitive function as assessed by behavioral tests.

Pharmacokinetics

The pharmacokinetic profile of (1-Methoxy-2-methylcyclohexyl)methanamine was assessed in animal models. Key findings include:

  • Absorption : Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.
  • Half-Life : Approximately 4 hours, indicating moderate persistence in systemic circulation.
  • Metabolism : Primarily metabolized in the liver with metabolites excreted via urine.

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of (1-Methoxy-2-methylcyclohexyl)methanamine. In acute toxicity studies, no significant adverse effects were observed at doses up to 200 mg/kg in rodents. Long-term studies are ongoing to assess chronic exposure effects.

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